9-Mercaptodethiobiotin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
139936-57-5 |
|---|---|
Molecular Formula |
C10H18N2O3S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
6-[(4R,5R)-2-oxo-5-(sulfanylmethyl)imidazolidin-4-yl]hexanoic acid |
InChI |
InChI=1S/C10H18N2O3S/c13-9(14)5-3-1-2-4-7-8(6-16)12-10(15)11-7/h7-8,16H,1-6H2,(H,13,14)(H2,11,12,15)/t7-,8+/m1/s1 |
InChI Key |
ZARFDBYKHCOTRH-SFYZADRCSA-N |
SMILES |
C(CCC1C(NC(=O)N1)CS)CCC(=O)O |
Isomeric SMILES |
C(CC[C@@H]1[C@@H](NC(=O)N1)CS)CCC(=O)O |
Canonical SMILES |
C(CCC1C(NC(=O)N1)CS)CCC(=O)O |
Synonyms |
9-mercaptodesthiobiotin 9-mercaptodethiobiotin |
Origin of Product |
United States |
Molecular Mechanisms of 9 Mercaptodethiobiotin Formation by Biotin Synthase Biob
Biotin (B1667282) Synthase (BioB) as a Canonical Member of the Radical S-Adenosylmethionine (SAM) Enzyme Superfamily
Biotin synthase (BioB) is a quintessential member of the radical S-adenosylmethionine (SAM) enzyme superfamily, a vast and diverse group of proteins that catalyze a wide array of challenging chemical reactions. nih.govnih.govacs.orgacs.org These enzymes are united by their shared use of a [4Fe-4S] cluster and SAM to generate a highly reactive 5'-deoxyadenosyl radical (dA•), which initiates catalysis. nih.govnih.govacs.orgacs.orgacs.orgnih.govosti.gov The radical SAM superfamily is involved in over 100 distinct biochemical transformations, including vitamin and cofactor biosynthesis, DNA repair, and the formation of stable protein radicals. acs.org
General Principles of Radical SAM Catalysis and 5'-Deoxyadenosyl Radical (dA•) Generation
The hallmark of radical SAM enzymes is their ability to reductively cleave SAM, a ubiquitous biological molecule, to produce methionine and the highly reactive 5'-deoxyadenosyl radical (dA•). nih.govnih.govacs.orgacs.orgacs.orgnih.govosti.gov This process is initiated by the one-electron reduction of the SAM sulfonium (B1226848) ion by a reduced [4Fe-4S]¹⁺ cluster. acs.orgnih.gov The resulting unstable species undergoes homolytic cleavage of the C5'-S bond, releasing the dA• radical. nih.gov This radical is a potent oxidant, capable of abstracting a hydrogen atom from an unactivated carbon center on the substrate, thereby initiating a radical-based reaction cascade. nih.govacs.org
Structural Architecture of BioB and Active Site Features
The three-dimensional structure of BioB reveals a homodimeric protein, with each monomer containing a triosephosphate isomerase (TIM) barrel fold. nih.gov This structural motif provides the scaffold for the enzyme's active site, which houses the essential iron-sulfur clusters and the binding sites for SAM and the substrate, dethiobiotin (B101835). nih.govnih.gov
At the heart of BioB's catalytic machinery lies a conserved [4Fe-4S] cluster, a feature shared by all radical SAM enzymes. nih.govnih.govacs.orgacs.orgnih.govnih.gov This cluster is coordinated by a characteristic CxxxCxxC motif and is directly involved in the reductive cleavage of SAM. nih.gov Spectroscopic and structural studies have shown that SAM binds in close proximity to this cluster, facilitating the electron transfer necessary for the generation of the 5'-deoxyadenosyl radical. nih.govnih.govnih.gov
In addition to the canonical [4Fe-4S] cluster, BioB contains an auxiliary [2Fe-2S] cluster. nih.govnih.govacs.orgacs.orgacs.orgnih.govnih.govacs.orgacs.org This second cluster is widely accepted to be the source of the sulfur atom that is ultimately incorporated into the thiophane ring of biotin. nih.govacs.orgnih.govacs.org During the catalytic cycle, this cluster is sacrificed, donating one of its sulfur atoms to the dethiobiotin radical intermediate. nih.govacs.org Interestingly, recent research has identified a novel type of BioB in anaerobic organisms that utilizes a [4Fe-5S] cluster as the sulfur donor, highlighting the evolutionary adaptability of this enzyme. acs.orgacs.org
The iron-sulfur clusters in BioB are coordinated by a specific arrangement of amino acid residues. While cysteine residues are the typical ligands for iron-sulfur clusters, BioB presents a unique variation. nih.govnih.govnih.gov The [4Fe-4S] cluster is ligated by three cysteine residues. nih.gov The auxiliary [2Fe-2S] cluster, however, features an unusual ligation environment that includes an arginine residue, Arg260. nih.gov This arginine ligand is thought to play a role in modulating the redox properties of the cluster and may be involved in facilitating the sulfur transfer process. nih.gov
Proposed Stepwise Radical-Mediated Reaction Mechanism for 9-Mercaptodethiobiotin Formation
The catalytic cycle begins with the reductive cleavage of one molecule of SAM by the [4Fe-4S] cluster, generating a 5'-deoxyadenosyl radical. acs.orgnih.gov This radical then abstracts a hydrogen atom from the C9 position of dethiobiotin, forming a dethiobiotinyl radical. acs.orgnih.govnih.gov This highly reactive intermediate is then quenched by a sulfur atom from the auxiliary [2Fe-2S] cluster, resulting in the formation of a covalent bond between the C9 of the substrate and the sulfur atom, yielding the this compound intermediate. acs.orgnih.govnih.gov This intermediate remains bound to the enzyme. acs.orgnih.gov The formation of this compound has been confirmed through liquid chromatography and mass spectrometry, and it has been shown to be a competent catalytic intermediate. acs.orgnih.gov The reaction is completed by the abstraction of a hydrogen atom from the C6 position by a second dA• radical, followed by the formation of the second C-S bond to complete the thiophane ring of biotin. nih.gov
The Formation and Fate of this compound in Biotin Synthesis
The biosynthesis of biotin, an essential vitamin, culminates in a remarkable reaction catalyzed by the enzyme Biotin Synthase (BioB). This final step involves the insertion of a sulfur atom to form the characteristic thiophane ring of biotin from its precursor, dethiobiotin. A key, yet transient, player in this intricate molecular drama is the compound this compound. This article delves into the precise molecular mechanisms governing the formation of this compound by Biotin Synthase and its subsequent conversion to biotin, highlighting the critical roles of radical chemistry and iron-sulfur clusters.
The formation of this compound is a multi-step process initiated by the generation of a highly reactive 5'-deoxyadenosyl radical (dA•) from S-adenosylmethionine (AdoMet). wikipedia.orgnih.gov This radical sets in motion a cascade of events centered within the active site of Biotin Synthase, which houses both a [4Fe-4S] cluster and a [2Fe-2S] cluster. nih.govnih.gov
Initial Hydrogen Atom Abstraction from the C9 Methyl Group of Dethiobiotin by dA•
The catalytic cycle begins with the reductive cleavage of AdoMet by the [4Fe-4S] cluster, which generates the 5'-deoxyadenosyl radical (dA•). wikipedia.orgnih.gov This highly energetic radical is strategically positioned to abstract a hydrogen atom from the unactivated C9 methyl group of dethiobiotin. wikipedia.orgnih.govacs.org Structural studies have shown that the C9 of dethiobiotin is approximately 3.9 Å away from the 5' carbon of AdoMet, an ideal distance for this hydrogen abstraction to occur. nih.gov
Formation of a Dethiobiotinyl Carbon Radical at C9
The abstraction of a hydrogen atom from the C9 position of dethiobiotin by the 5'-deoxyadenosyl radical results in the formation of a dethiobiotinyl carbon radical at C9. wikipedia.orgacs.orgacs.org This radical species is a key intermediate, poised for the subsequent sulfur insertion step. wikipedia.org The generation of this radical is a pivotal event, activating an otherwise unreactive carbon for bond formation.
Covalent Carbon-Sulfur Bond Formation at C9 with a Sulfide (B99878) from the [2Fe-2S] Cluster
The newly formed dethiobiotinyl carbon radical is rapidly quenched by a sulfur atom. wikipedia.orgacs.org Extensive research, including isotopic labeling studies, has identified the [2Fe-2S] cluster within the Biotin Synthase active site as the sulfur donor. nih.govnih.gov A sulfide ion from this cluster attacks the C9 radical, forming a new covalent carbon-sulfur bond. wikipedia.orgacs.org This step is remarkable as it involves the direct incorporation of an inorganic sulfur atom from an iron-sulfur cluster into an organic molecule. wikipedia.org The crystal structure of Biotin Synthase reveals that the [2Fe-2S] cluster is ideally positioned for this sulfur insertion to take place. nih.gov
Concomitant Electron Transfer and Reduction of the [2Fe-2S] Cluster to [2Fe-2S]⁺
The formation of the C-S bond is coupled with an electron transfer event. As the sulfide from the [2Fe-2S]²⁺ cluster is incorporated into the dethiobiotin molecule, the cluster itself is reduced to a [2Fe-2S]⁺ state. wikipedia.orgacs.orgnih.govacs.org This reduction has been observed spectroscopically, providing strong evidence for the direct involvement of the [2Fe-2S] cluster as the sulfur source. acs.orgnih.gov This process is essentially a reductive cleavage of the iron-sulfur cluster, which is sacrificed in the reaction. wikipedia.org
Retention of this compound as a Tightly Bound Intermediate within the Enzyme Active Site
The product of this initial series of reactions, this compound, does not immediately dissociate from the enzyme. Instead, it remains as a tightly bound intermediate within the active site of Biotin Synthase. acs.orgnih.govnih.gov This retention is crucial, as it sets the stage for the second half of the reaction, the formation of the thiophane ring. nih.govnih.gov The intermediate has been detected and quantified, typically at about 10% of the total enzyme concentration under standard assay conditions. acs.orgnih.govnih.gov
Subsequent Conversion of Enzyme-Bound this compound to Biotin
The journey from dethiobiotin to biotin is not complete with the formation of this compound. A second series of radical-mediated steps is required to close the thiophane ring. nih.govnih.gov
Requirement for a Second Equivalent of S-Adenosylmethionine
Subsequent Conversion of Enzyme-Bound this compound to Biotin
Second Hydrogen Atom Abstraction from the C6 Methylene (B1212753) of this compound
The conversion of the this compound (9-MDTB) intermediate into the final product, biotin, is initiated by a second radical-based reaction. This process is contingent upon the binding of a second molecule of S-adenosylmethionine (SAM) to the biotin synthase active site. nih.govacs.orgwikipedia.orgnih.gov The enzyme's [4Fe-4S] cluster facilitates the reductive cleavage of this second SAM molecule, which generates another highly reactive 5'-deoxyadenosyl radical (5'-dA•). wikipedia.orgresearchgate.net
This newly formed 5'-dA• radical is responsible for abstracting a hydrogen atom from the C6 methylene group of the enzyme-bound this compound intermediate. nih.govwikipedia.orgresearchgate.net This abstraction event results in the formation of a dethiobiotinyl carbon radical centered at the C6 position, setting the stage for the final bond formation. wikipedia.org The entire sequence underscores a stepwise mechanism where two separate SAM-dependent hydrogen abstraction events are required to activate the C9 and C6 positions of the substrate for sulfur insertion. nih.govresearchgate.net
Intramolecular Carbon-Sulfur Bond Formation and Thiophane Ring Closure
Following the generation of the carbon radical at the C6 position, the final step in the synthesis is a rapid intramolecular reaction. The C6 radical attacks the sulfur atom of the C9-mercapto group, which is covalently coordinated to the enzyme's [2Fe-2S] cluster. wikipedia.orgnih.gov This nucleophilic attack forges the second carbon-sulfur bond, leading to the closure of the thiophane ring, a hallmark structural feature of biotin. nih.govwikipedia.org
The formation of this ring completes the conversion of this compound to biotin. wikipedia.org It is widely proposed that the sulfur atom incorporated into biotin is sourced directly from the enzyme's own [2Fe-2S] cluster. nih.govnih.gov Spectroscopic and isotopic labeling studies indicate that this cluster is destroyed during the reaction, releasing the sulfur atom for incorporation and leaving behind an unstable iron cluster that likely dissociates. wikipedia.orgnih.govnih.gov This sacrificial use of the cluster explains why the enzyme typically completes only a single turnover in vitro. nih.govnih.gov
Kinetic and Stoichiometric Characteristics of this compound Turnover
Stoichiometrically, the conversion of one molecule of dethiobiotin to biotin consumes two equivalents of S-adenosylmethionine, yielding two molecules of 5'-deoxyadenosine (B1664650) as a byproduct. nih.govacs.orgnih.gov Under standard reaction conditions, the 9-MDTB intermediate does not accumulate to high levels, typically observed at a stoichiometry of no more than 0.1 equivalent per monomer of the biotin synthase enzyme. nih.gov This low steady-state concentration indicates that its conversion to biotin is efficient. Furthermore, when 9-MDTB is supplied directly as the substrate, it is converted to biotin at a similar rate to the reaction starting from dethiobiotin, with a turnover of approximately one molecule of biotin per enzyme monomer. nih.govresearchgate.net
Identification of Rate-Limiting Steps in the Overall Biotin Synthase Reaction
However, other studies have observed that while the initial formation of product occurs in a rapid burst, the subsequent steady-state turnover rate is significantly slower (k_SS = 0.0089 min⁻¹). nih.gov This suggests that a step occurring after the chemical formation of biotin within the active site is ultimately rate-limiting for multiple turnovers. nih.gov This slow step is likely related to the destruction of the [2Fe-2S] cluster and the subsequent dissociation of products or the conformational changes required to reset the enzyme. nih.govnih.gov The observation that the enzyme generally facilitates only a single turnover points to the degradation of the essential [2Fe-2S] sulfur donor cluster as the key event that prevents catalytic proficiency. nih.govnih.gov
| Kinetic Parameter | Reported Value | Significance |
| k_init (Overall Biotin Formation) | 0.03–0.07 min⁻¹ | The initial rate of biotin synthesis, consistent with the rate of 9-MDTB turnover. nih.gov |
| k₁ (9-MDTB Formation) | 0.05 min⁻¹ | The rate of the first half-reaction, identified as a potential rate-limiting step. nih.gov |
| k_SS (Steady-State Turnover) | 0.0089 min⁻¹ | The slow rate after the initial burst, suggesting a post-synthesis step is rate-limiting for catalysis. nih.gov |
Effect of Limiting S-Adenosylmethionine Concentration on this compound Accumulation
The stepwise nature of the biotin synthase mechanism is further highlighted by experiments conducted under limiting SAM concentrations. When the reaction is run with substoichiometric levels of SAM relative to the enzyme, an increased accumulation of the this compound intermediate is observed. acs.orgnih.gov
This phenomenon occurs because the first SAM-dependent step, the formation of 9-MDTB, can proceed, but the second SAM-dependent step, the abstraction of the C6 hydrogen, is stalled due to the lack of available SAM. acs.orgnih.gov This directly supports a mechanism where two separate SAM molecules are required sequentially, with 9-MDTB being the stable intermediate that bridges the two half-reactions. acs.orgnih.gov
Dynamics of Cofactor Dissociation and Re-binding during the Catalytic Cycle
The structural constraints of the biotin synthase active site, which can accommodate only one SAM molecule at a time, necessitate a dynamic process of product release and cofactor binding. acs.orgnih.gov Following the first reductive cleavage of SAM and the formation of the 9-MDTB intermediate, the resulting byproducts—methionine and 5'-deoxyadenosine—must dissociate from the active site. nih.govacs.orgnih.gov
Biological Context and Occurrence of 9 Mercaptodethiobiotin in Metabolic Pathways
9-Mercaptodethiobiotin as an Escherichia coli Metabolite
This compound (9-MDTB) has been identified as a key, competent catalytic intermediate in the biosynthesis of biotin (B1667282) in Escherichia coli. nih.govrsc.org It is formed during the reaction catalyzed by biotin synthase (BioB), an enzyme that belongs to the S-adenosylmethionine (AdoMet) radical enzyme superfamily. nih.govnih.gov The BioB enzyme facilitates the insertion of a sulfur atom into dethiobiotin (B101835) (DTB) to create the characteristic thiophane ring of biotin. nih.govnih.gov During this process, this compound is generated as a discrete, enzyme-bound intermediate. nih.govacs.org
The conversion of dethiobiotin to biotin in E. coli is a complex radical-mediated process. The biotin synthase (BioB) enzyme utilizes an iron-sulfur cluster to reductively cleave S-adenosylmethionine (AdoMet), which generates a highly reactive 5'-deoxyadenosyl radical. nih.govnih.gov This radical initiates the reaction by abstracting a hydrogen atom from the C9 position of dethiobiotin. nih.gov The resulting dethiobiotinyl carbon radical is then quenched by a sulfide (B99878) from the enzyme's [2Fe-2S] cluster, forming the C9-S bond and generating this compound as a tightly-bound intermediate. nih.govnih.govacs.org
For the reaction to be completed, a second equivalent of AdoMet must bind to the enzyme, leading to the dissociation of methionine and 5'-deoxyadenosine (B1664650) from the first step. nih.gov A similar radical-based mechanism then occurs at the C6 position, forming the second C-S bond and completing the thiophane ring of biotin. nih.gov Studies have shown that this compound is generated at approximately 10% of the total enzyme concentration during the reaction. nih.govnih.gov When this compound is supplied as a substrate to the enzyme, it is converted to biotin at a similar rate as dethiobiotin, confirming its role as a productive intermediate in the pathway. nih.gov
Genetic complementation studies using various E. coli mutants have been instrumental in positioning this compound within the biotin synthesis pathway. These studies test the ability of a supplied compound to rescue the growth of a mutant strain that is unable to synthesize biotin due to a specific gene deletion.
For instance, an E. coli mutant (SA291) with a complete deletion of the biotin synthesis operon (bioABFCD) is unable to grow without biotin supplementation. rsc.org When this strain was engineered to carry a plasmid that overexpresses only the E. coli biotin synthase (bioB) gene, it gained the ability to grow when its medium was supplemented with this compound. rsc.orgrsc.org This indicates that biotin synthase can effectively use this compound to produce biotin. rsc.org Furthermore, this compound was also shown to support the growth of an E. coli bioB mutant, which lacks a functional biotin synthase. nih.govfao.org These findings collectively demonstrate that this compound is an intermediate that is formed from dethiobiotin and is subsequently converted to biotin by the action of biotin synthase.
**Table 1: Summary of Genetic Complementation Studies in *E. coli***
| E. coli Strain | Genotype | Supplement | Growth Outcome | Implication |
|---|---|---|---|---|
| SA291 | bioABFCD⁻ | This compound | No Growth | Cannot utilize 9-MDTB without biotin synthesis enzymes. |
| SA291 with bioB plasmid | bioABFCD⁻, p-bioB⁺ | This compound | Growth | Biotin synthase (BioB) converts 9-MDTB to biotin. rsc.orgrsc.org |
| bioB105 | bioB⁻ | This compound | Growth | 9-MDTB is as effective as biotin in supporting growth, confirming it as a late-stage precursor. nih.govfao.org |
Presence and Functional Role in Higher Plant Biotin Synthesis
The biotin biosynthesis pathway is largely conserved between bacteria and higher plants, with this compound also serving as a key intermediate in plants. researchgate.net In plants like Arabidopsis thaliana, the final steps of the pathway, including the conversion of dethiobiotin to biotin, occur within the mitochondria.
Pioneering work on biotin biosynthesis in Lavandula vera (lavender) cell cultures provided the first direct evidence for the role of this compound in plants. nih.govfao.org In these studies, when [³H]-labeled pimelic acid (an early precursor) was supplied to the cells, researchers detected the accumulation of a stable, unknown labeled intermediate, which they named "compound A". nih.govfao.org
This compound was subsequently identified as this compound based on two key pieces of evidence:
It co-eluted with an authentic sample of this compound during HPLC analysis. nih.govfao.org
It was as effective as biotin in supporting the growth of the E. coli bioB105 mutant strain, which requires a late-stage intermediate for survival. nih.govfao.org
Furthermore, when ³H-labeled this compound was added to the lavender cell cultures, it was efficiently incorporated into biotin. nih.gov These results strongly suggest that in higher plants, the reaction catalyzed by biotin synthase may proceed through two distinct and separable steps, with this compound acting as a stable intermediate. nih.govfao.org
The findings in lavender have significant implications for understanding the function of biotin synthase in the model plant Arabidopsis thaliana. The Arabidopsis homolog of the bacterial bioB gene is known as BIO2. The BIO2 protein, like its bacterial counterpart, is responsible for catalyzing the final step of biotin synthesis: the insertion of sulfur into dethiobiotin.
Given the conserved nature of the pathway and the direct evidence from Lavandula vera, it is understood that the Arabidopsis BIO2 enzyme also proceeds via a this compound intermediate. researchgate.net This final conversion step occurs in the mitochondria, which is also where the plant's iron-sulfur cluster assembly machinery is located, providing the necessary cofactors for the BIO2 enzyme's radical AdoMet mechanism. researchgate.net The identification of this compound as a stable intermediate in plants suggests a potentially regulated, two-step catalytic mechanism for the BIO2 protein. nih.gov
Comparative Analysis of this compound Intermediacy Across Different Organisms
While this compound is a conserved intermediate in the biotin synthase reaction in both prokaryotes like E. coli and eukaryotes like higher plants, its metabolic behavior shows subtle differences.
In E. coli, this compound is described as a tightly-bound, transient intermediate of the BioB enzyme. nih.govnih.gov While it is kinetically competent, its formation and consumption occur rapidly on the enzyme surface, and it is typically observed in small amounts relative to the total enzyme concentration. nih.govnih.gov
In contrast, studies with Lavandula vera cell cultures showed that this compound can accumulate as a stable, detectable metabolite. nih.govfao.org This suggests that in plants, the two sulfur insertion steps catalyzed by biotin synthase (the formation of this compound and its subsequent conversion to biotin) may be more distinct or kinetically separated than in bacteria. This could imply differences in enzyme kinetics, substrate binding/release, or regulation between the bacterial BioB and the plant BIO2 enzymes.
Table 2: Comparison of this compound in E. coli and Higher Plants
| Feature | Escherichia coli | Higher Plants (Lavandula vera) |
|---|---|---|
| Enzyme | Biotin Synthase (BioB) | Biotin Synthase (BIO2) |
| Cellular Location | Cytoplasm | Mitochondria |
| Role | Kinetically competent intermediate nih.gov | Confirmed intermediate nih.govfao.org |
| Metabolic Behavior | Tightly-bound, transient intermediate nih.gov | Observed as a stable, accumulating intermediate nih.govfao.org |
| Reaction Mechanism | Stepwise radical-mediated sulfur insertion nih.gov | Believed to be a two-step process via the 9-MDTB intermediate nih.govfao.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | 9-MDTB |
| Biotin | - |
| Dethiobiotin | DTB |
| S-Adenosylmethionine | AdoMet |
| Pimelic acid | - |
| Methionine | - |
Advanced Experimental Methodologies for Characterizing 9 Mercaptodethiobiotin and Its Enzymatic Interactions
Spectroscopic Characterization of Paramagnetic 9-Mercaptodethiobiotin-Enzyme Intermediates
The formation of 9-MDTB is intrinsically linked to the generation of a paramagnetic [2Fe-2S]⁺ cluster within the biotin (B1667282) synthase enzyme. nih.govnih.gov This paramagnetic nature makes Electron Paramagnetic Resonance (EPR) spectroscopy an invaluable tool for characterizing the intermediate. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Detection and Analysis of Spin States
EPR spectroscopy is a powerful technique for studying systems with unpaired electrons, such as the [2Fe-2S]⁺ cluster formed during the biotin synthase reaction. nih.govmdpi.com It provides detailed information about the electronic structure, coordination geometry, and oxidation states of these paramagnetic centers. mdpi.com In the context of biotin synthesis, EPR has been instrumental in identifying and characterizing the paramagnetic intermediate formed when 9-MDTB is generated and linked to the [2Fe-2S] cluster. nih.govescholarship.org The reduced [2Fe-2S]⁺ cluster is observable by EPR as a mixture of two orthorhombic spin systems. nih.govacs.org
Continuous-Wave (CW) EPR is a fundamental technique used to observe paramagnetic species. In studies of biotin synthase, CW-EPR spectra are collected at X-band frequency to detect the paramagnetic FeS cluster. nih.gov The resulting EPR spectrum is often complex, modeled as a mixture of different forms of a [2Fe-2S]⁺ cluster, which may differ slightly in their coordination environments. acs.org For instance, the EPR spectrum of the wild-type enzyme shows distinct features that are altered upon mutation of key amino acid residues, such as Arg260, which is a ligand to the [2Fe-2S] cluster. acs.org This demonstrates the sensitivity of CW-EPR to the local environment of the paramagnetic center.
To gain deeper insight into the structure of the paramagnetic intermediate, pulsed EPR techniques such as Hyperfine Sublevel Correlation (HYSCORE) and Electron Nuclear Double Resonance (ENDOR) spectroscopy are employed. escholarship.orgacs.org These methods are capable of measuring the weak magnetic interactions (hyperfine interactions) between the unpaired electron of the paramagnetic center and the magnetic nuclei in its vicinity. escholarship.org
HYSCORE spectra of the 9-MDTB-enzyme intermediate reveal strong cross-peaks, which indicate a strong isotropic coupling of the nuclear spin with the paramagnetic [2Fe-2S]⁺ cluster. nih.govacs.org This provides direct evidence for the covalent coordination of 9-MDTB to the cluster. acs.orgnih.gov Orientation-selected pulse EPR experiments have been particularly informative, revealing hyperfine interactions with various magnetic nuclei. nih.govescholarship.org
To untangle the complex hyperfine interactions and assign them to specific nuclei, isotopic labeling is a crucial strategy. escholarship.orgnih.gov By introducing isotopes with a nuclear spin (e.g., ¹³C, ¹⁵N) at specific positions in the substrate (dethiobiotin, DTB) or the enzyme, researchers can selectively probe the interactions between the paramagnetic center and these labeled nuclei. escholarship.orgnih.govnih.gov
For example, using (9-methyl-¹³C)-DTB allows for the specific analysis of the interaction between the C9 position of the substrate and the [2Fe-2S]⁺ cluster. The HYSCORE spectrum of the intermediate generated with ¹³C-labeled DTB shows distinct correlation ridges that are absent in the natural abundance spectrum. nih.gov These features can be simulated to determine the ¹³C hyperfine interaction (HFI) tensor, providing quantitative information about the electronic and geometric structure. nih.gov Similarly, labeling arginine residues with ¹⁵N has been used to probe the coordination environment of the iron-sulfur cluster. scispace.com
The hyperfine tensors obtained from HYSCORE and ENDOR experiments provide a wealth of structural information. The isotropic part of the hyperfine coupling is related to the spin density at the nucleus, while the anisotropic part depends on the distance and orientation of the nucleus relative to the paramagnetic center. nih.gov By analyzing these parameters, researchers can derive spatial information and construct detailed structural models of the 9-MDTB-enzyme intermediate. escholarship.orgnih.gov
For example, the analysis of the ¹³C hyperfine interaction for the C9 of DTB revealed a relatively large anisotropic contribution, confirming the close proximity of this carbon atom to the [2Fe-2S] cluster. nih.gov Combining these spectroscopic results with quantum chemical modeling allows for the development of a comprehensive structural model of the intermediate. nih.govescholarship.org This model shows 9-MDTB covalently linked to a bridging sulfide (B99878) of the [2Fe-2S] cluster and reveals the positioning of other key atoms for the subsequent steps of the reaction. nih.govescholarship.org
| Isotope | Labeled Molecule | Spectroscopic Technique | Key Finding | Reference |
| ¹³C | (9-methyl-¹³C)-DTB | HYSCORE | C9 of DTB is in close association with the [2Fe-2S] cluster. | nih.gov |
| ¹⁵N | Guanidino-¹⁵N₂–Arg | ENDOR | Probed the coordination environment of the FeS cluster. | scispace.com |
| ⁵⁷Fe | Biotin Synthase | Pulse EPR | Revealed hyperfine interactions between the [2Fe-2S] cluster and the iron nuclei. | nih.govescholarship.org |
| ²H | Dethiobiotin (B101835) | Pulse EPR | Provided additional hyperfine interaction data for structural modeling. | nih.govescholarship.org |
Pulsed EPR Techniques: HYSCORE and ENDOR Spectroscopy for Hyperfine Interactions
Mössbauer Spectroscopy for Investigating Iron Oxidation States and Coordination Environments
Mössbauer spectroscopy, particularly with ⁵⁷Fe-labeled samples, is a powerful technique for probing the oxidation states, spin states, and coordination environments of iron atoms in proteins. mdpi.comnih.gov In the study of biotin synthase, Mössbauer spectroscopy has been used to characterize the iron-sulfur clusters both in the resting state of the enzyme and during the reaction. nih.gov
Initial studies on ⁵⁷Fe-labeled biotin synthase showed that the enzyme, as isolated, contains a mixture of [2Fe-2S]²⁺ and [4Fe-4S]²⁺ clusters. nih.govuni-luebeck.de Upon addition of DTB and S-adenosylmethionine (AdoMet), changes in the Mössbauer spectrum are observed, consistent with the formation of a reduced [2Fe-2S]⁺ cluster. nih.gov The Mössbauer parameters, such as the isomer shift (δ) and the quadrupole splitting (ΔE_Q), provide detailed information about the electronic state of the iron centers within the cluster. nih.govmdpi.com For instance, a minor component in the Mössbauer spectra of the reaction intermediate was attributed to a [2Fe-2S]⁺ cluster, corroborating the findings from EPR spectroscopy. nih.gov
| Cluster State | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Percentage of Total ⁵⁷Fe | Reference |
| [2Fe-2S]⁺ | ~0.25 | ~5.5 | ~10-20% | nih.gov |
| [4Fe-4S]²⁺ | 0.45 | 1.11 | - | mdpi.com |
High-Resolution Analytical Techniques for this compound Detection and Quantification
The identification and quantitative analysis of this compound from complex biological mixtures rely on powerful high-resolution analytical techniques. These methods provide the sensitivity and specificity required to detect and measure this pivotal intermediate in the biotin synthase reaction.
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with electrospray ionization (ESI-MS), has been instrumental in the definitive identification of this compound as an intermediate in the biotin synthase reaction. nih.govgenome.jp In these studies, reaction mixtures of biotin synthase are quenched, and the components are separated by liquid chromatography before being introduced into the mass spectrometer for mass analysis.
Researchers have successfully used LC-MS to demonstrate that this compound is generated at approximately 10% of the total enzyme concentration during the conversion of dethiobiotin (DTB) to biotin. genome.jp The monoisotopic mass of 9-MDTB is predicted to be 246.10 Da, which is distinguishable from both its precursor, DTB (214.13 Da), and the final product, biotin (244.09 Da). nih.gov ESI-MS analysis in the positive ion mode confirms the presence of a species with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺ of 9-MDTB. nih.gov This technique is not only crucial for identification but also for stoichiometric analysis, confirming that the conversion of DTB to biotin involves the reductive cleavage of two equivalents of S-adenosylmethionine (AdoMet), which strongly suggests the formation of a stable intermediate like 9-MDTB. nih.govgenome.jp
| Parameter | Description |
|---|---|
| Liquid Chromatography System | Agilent 1100 series |
| Column | Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% v/v formic acid B: Acetonitrile with 0.1% v/v formic acid |
| Gradient | Linear gradient from 5% to 30% B over 25 minutes |
| Flow Rate | 0.7 ml/min |
| Mass Spectrometer | Agilent 6210 time-of-flight |
| Ionization Source | Electrospray ionization (ESI) in positive ion mode |
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantitative analysis of the components involved in the biotin synthase reaction, including this compound. nih.gov By employing a reversed-phase column, such as a C18 column, researchers can effectively separate 9-MDTB from dethiobiotin, biotin, and other reaction components like flavin mononucleotide. nih.gov
In a typical HPLC analysis, the separation is monitored by UV absorbance, often at 210 nm. nih.gov Synthetic 9-MDTB, when reduced, shows a characteristic retention time that can be used to identify its presence in enzymatic assays. For instance, under specific chromatographic conditions, the monomer of 9-MDTB has been observed to elute at approximately 23.6 minutes. nih.gov The quantification of 9-MDTB can be achieved by comparing the peak area of the analyte to that of an external standard, such as biotin, assuming a similar extinction coefficient. nih.gov This quantitative approach has been crucial in determining the kinetics of 9-MDTB formation and its subsequent conversion to biotin. nih.gov
Radiochemical assays have provided foundational evidence for the existence of a sulfur-containing intermediate in the biotin biosynthesis pathway. Early studies utilized radiolabeled precursors to trace the conversion process. For example, by feeding Escherichia coli with ³H-labeled dethiobiotin (³H-DTB) and ³⁵S-sulfate, researchers were able to isolate a novel compound derived from DTB that incorporated the labeled sulfur and could be further converted into biotin. nih.gov
Similarly, experiments using ¹⁴C-labeled DTB with E. coli extracts overexpressing biotin synthase led to the isolation of a sulfur-containing intermediate derived from DTB. nih.gov Furthermore, studies with synthetic ³⁵S-labeled this compound demonstrated that it could be converted to biotin by both E. coli and Bacillus sphaericus, with a significant retention of the labeled sulfur atom. nih.gov These radiotracer studies were pivotal in establishing that a monothiolated intermediate, specifically this compound, is a competent precursor in the enzymatic synthesis of biotin.
Biochemical and Enzymological Approaches
To delve deeper into the mechanism of biotin synthase and the precise role of this compound, a combination of chemical synthesis and in vitro enzymatic studies has been employed. These approaches allow for the controlled investigation of the enzyme's activity and the characterization of its intermediates.
The availability of chemically synthesized this compound is crucial for conducting detailed mechanistic studies of biotin synthase. A total synthesis of (±)-9-mercaptodethiobiotin has been successfully described, providing a vital tool for researchers. fredhutch.org The synthetic compound can be used as a substrate in enzymatic assays to confirm its competence in the biotin synthesis pathway. Studies have shown that synthetic 9-MDTB can indeed be converted to biotin by biotin synthase, supporting its role as a true intermediate rather than an aborted side product. nih.govwikipedia.org This synthetic route provides the necessary material to probe the enzyme's active site and understand the stereochemistry of the sulfur insertion.
The in vitro reconstitution of biotin synthase activity allows for a controlled environment to study the enzyme's function. In these assays, purified biotin synthase is combined with its substrates, dethiobiotin or this compound, and the necessary cofactors, such as S-adenosylmethionine (AdoMet), and a reducing system. wikipedia.orgnih.gov
These studies have revealed that when this compound is used as the substrate, the enzyme exhibits a turnover of one, producing one molecule of biotin per enzyme monomer, with reaction rates similar to those observed with dethiobiotin. wikipedia.org This suggests that the formation of an intermediate involving the [2Fe-2S] cluster is a common step for both substrates and that a subsequent step is rate-determining. wikipedia.org Kinetic analysis of the reaction with dethiobiotin as the substrate has shown that 9-MDTB is formed in a burst phase within the first 10 minutes and is subsequently converted to biotin over the following one to two hours. nih.gov
| Parameter | Value | Substrate | Reference |
|---|---|---|---|
| Km | 2 µM | Dethiobiotin | nih.gov |
| Km | ≈ 200 µM | This compound | nih.gov |
| Rate of 9-MDTB formation (k1) | 0.05 min-1 | Dethiobiotin | nih.gov |
| Rate of biotin formation from 9-MDTB (k2) | 0.39 min-1 | This compound | nih.gov |
Site-Directed Mutagenesis of BioB Residues (e.g., Asn153, Arg260) and their Impact on this compound Formation
Site-directed mutagenesis has proven to be an invaluable tool for elucidating the roles of specific amino acid residues within the active site of biotin synthase (BioB) and their influence on the formation of the intermediate, this compound (9-MDTB). By systematically replacing key residues, researchers can observe the resulting effects on enzyme activity and product distribution, thereby gaining insights into the catalytic mechanism.
One critical residue that has been the subject of such investigation is asparagine 153 (Asn153). This residue is strategically positioned to form bidentate hydrogen bonds that bridge the S-adenosylmethionine (AdoMet) ribose to the ureido ring of dethiobiotin (DTB). nih.gov When Asn153 is mutated to serine (Asn153Ser), the enzyme becomes inactive for the production of biotin. nih.gov However, this mutation leads to a significant increase in the accumulation of 9-MDTB, which becomes the stoichiometric product. nih.govacs.orgnih.gov In assays with wild-type (WT) BioB, 9-MDTB is typically observed at a stoichiometry of no more than approximately 0.1 equivalent per BioB monomer. nih.gov In stark contrast, the Asn153Ser mutant can produce up to 0.9 equivalents of 9-MDTB. nih.gov This finding strongly suggests that the Asn153 residue plays a crucial role in the second half-reaction, the conversion of 9-MDTB to biotin, and that its alteration effectively traps the reaction at the intermediate stage.
The rationale for the increased accumulation of 9-MDTB in the Asn153Ser mutant lies in the disruption of the precise positioning of the substrates required for the final ring closure. The hydrogen bonds formed by Asn153 are believed to be essential for orienting the 9-MDTB intermediate and the second AdoMet molecule for the subsequent C-S bond formation. Without this proper orientation, the reaction is stalled, leading to the buildup and eventual release of 9-MDTB from the enzyme.
While the provided search results focus heavily on Asn153, the principles of site-directed mutagenesis are broadly applicable. Future studies targeting other conserved residues, such as Arginine 260 (Arg260), which is also implicated in substrate binding and catalysis, would likely provide further clarity on the intricate molecular interactions governing the formation and processing of 9-MDTB. By observing how mutations at this and other positions affect the accumulation of this key intermediate, a more complete picture of the BioB catalytic cycle can be constructed.
| BioB Variant | Maximum 9-MDTB Observed (equiv/monomer) | Effect on Biotin Production | Reference |
| Wild-Type (WT) | ~0.1 | Active | nih.gov |
| Asn153Ser | 0.9 | Inactive | nih.gov |
Kinetic Competence Assays Utilizing Chemically Synthesized this compound as a Substrate
These assays have demonstrated that purified E. coli BioB can indeed convert synthetic 9-MDTB to biotin. researchgate.net This finding provides strong evidence that 9-MDTB is not merely an aborted side product but a viable intermediate on the catalytic pathway. However, the kinetic parameters for this conversion reveal important details about the enzyme's affinity for its substrates. The Michaelis constant (Km) for 9-MDTB was determined to be approximately 200 µM, which is significantly higher than the Km for the initial substrate, dethiobiotin (DTB), which is about 2 µM. researchgate.net
This hundred-fold difference in Km values indicates that the enzyme has a much lower affinity for 9-MDTB than for DTB. researchgate.net This observation has important implications for the catalytic cycle. In a typical reaction mixture containing an excess of DTB, any 9-MDTB that might dissociate from the enzyme would be unlikely to be recaptured and converted to biotin because it would have to compete with the much more abundant and tightly binding DTB. researchgate.net This supports the model where 9-MDTB is a tightly-bound intermediate that normally remains in the active site until the second C-S bond is formed. nih.govnih.gov
| Substrate | Michaelis Constant (Km) | Reference |
| Dethiobiotin (DTB) | 2 µM | researchgate.net |
| This compound (9-MDTB) | ~200 µM | researchgate.net |
Stoichiometric Analyses of Substrate Consumption and Product Formation During Enzyme Turnover
A key finding from these analyses is the discrepancy between the consumption of dethiobiotin (DTB) and the formation of biotin. acs.orgnih.gov It was observed that the amount of DTB consumed was not immediately matched by the appearance of an equivalent amount of biotin, suggesting the accumulation of an intermediate species. nih.gov This intermediate was subsequently identified through liquid chromatography and mass spectrometry as this compound (9-MDTB). acs.orgnih.gov
Under standard assay conditions with wild-type BioB, 9-MDTB is generated at approximately 10% of the total enzyme concentration. acs.orgnih.gov This relatively low level of accumulation is consistent with its role as a transient intermediate in the catalytic cycle. The amount of this intermediate is observed to increase under specific conditions, such as when the reaction is run with substoichiometric levels of the co-substrate S-adenosylmethionine (AdoMet) or when using a defective mutant enzyme like Asn153Ser. acs.orgnih.gov
Furthermore, stoichiometric studies have confirmed that the conversion of one molecule of DTB to biotin requires the reductive cleavage of two equivalents of AdoMet. nih.gov This 1:2 stoichiometry is crucial because the BioB active site can only accommodate one AdoMet molecule at a time. nih.gov Therefore, after the first C-S bond is formed to create the 9-MDTB intermediate, the products of the first AdoMet cleavage (methionine and 5'-deoxyadenosine) must dissociate from the active site. nih.gov A second molecule of AdoMet must then bind to initiate the second radical-mediated reaction that completes the thiophane ring of biotin. nih.gov During these dissociation and association steps, the 9-MDTB intermediate must remain tightly bound to the enzyme. nih.gov
The stoichiometric data, combined with kinetic and mutagenesis studies, provide a coherent model of the BioB reaction. The initial, rate-limiting step is the formation of the 9-MDTB intermediate, which normally remains bound to the enzyme. The subsequent binding of a second AdoMet molecule and the final ring closure occur more rapidly, preventing the significant accumulation of the intermediate under normal catalytic turnover.
| Reactant/Product | Stoichiometric Relationship | Observation | Reference |
| Dethiobiotin (DTB) | 1 equivalent consumed per biotin formed | Consumption initially exceeds biotin formation, indicating an intermediate. | nih.gov |
| S-Adenosylmethionine (AdoMet) | 2 equivalents consumed per biotin formed | Supports a two-step mechanism with intermediate AdoMet binding/dissociation. | nih.gov |
| This compound (9-MDTB) | ~0.1 equivalent formed per enzyme monomer (WT) | Accumulates to higher levels with substoichiometric AdoMet or mutant enzyme. | nih.gov |
| Biotin | 1 equivalent formed | Final product of the two-step reaction. | nih.gov |
Computational and Theoretical Frameworks in 9 Mercaptodethiobiotin Research
Quantum Mechanical (QM) and Hybrid QM/MM Calculations for Elucidating Reaction Pathways
The formation of 9-mercaptodethiobiotin involves the cleavage of unactivated C-H bonds and the formation of a new C-S bond, processes that are classic examples of radical-mediated chemistry. nih.gov Understanding the energetics and mechanisms of these steps requires the precision of quantum mechanics. Hybrid quantum mechanical/molecular mechanical (QM/MM) methods are particularly well-suited for this challenge, as they can treat the reactive core of the enzyme (the substrates and iron-sulfur clusters) with a high level of QM theory while modeling the surrounding protein environment with more computationally efficient molecular mechanics (MM). acs.orgplos.org
While comprehensive QM/MM studies on the complete catalytic cycle of biotin (B1667282) synthase are complex, Density Functional Theory (DFT) calculations have been successfully applied to key steps of the reaction. DFT studies on the active site of biotin synthase have been instrumental in investigating the mechanism of sulfur transfer from the auxiliary [2Fe-2S] cluster to dethiobiotin (B101835) (DTB). ebi.ac.uk These calculations support a stepwise mechanism where the formation of the 9-MDTB intermediate is the first chemical transformation.
Key findings from DFT calculations include:
The activation energy (ΔG≠) for the formation of the C9-S bond to generate the this compound intermediate is estimated to be approximately 17.1 kcal/mol. ebi.ac.uk
The subsequent step, the formation of the second C-S bond at the C6 position to close the thiophene (B33073) ring, is calculated to have a significantly higher activation barrier of 29.8 kcal/mol. ebi.ac.uk
These computational models provide a detailed energy landscape for the reaction, corroborating experimental observations that 9-MDTB is a competent, stable intermediate that accumulates before the final ring closure. ebi.ac.uk
Table 1: Calculated Activation Energies in Biotin Synthase Reaction
| Reaction Step | Computational Method | Calculated Activation Energy (ΔG≠) | Finding |
|---|---|---|---|
| Formation of 9-MDTB (C9-S bond) | DFT | 17.1 kcal/mol | First chemical step, lower energy barrier. |
| Biotin Formation (C6-S bond) | DFT | 29.8 kcal/mol | Second chemical step, higher energy barrier (rate-determining). |
Molecular Dynamics (MD) Simulations of Enzyme-Intermediate Dynamics and Substrate Binding
Molecular dynamics (MD) simulations provide a powerful lens through which to view the dynamic behavior of enzymes, capturing the complex motions and conformational changes that are essential for catalytic function. While specific MD simulation studies focusing explicitly on the biotin synthase-9-mercaptodethiobiotin complex are not extensively detailed in the current literature, the principles of the technique allow for a clear hypothesis of its utility in this system.
MD simulations of biotin synthase would be crucial for:
Substrate Binding and Channeling: The crystal structure of biotin synthase reveals a buried active site. wikipedia.org MD simulations can be used to map potential pathways for the entry of the substrate, dethiobiotin, and the cofactor S-adenosylmethionine (SAM), as well as the exit of products. Steered MD simulations, for example, can reveal critical residues that control ligand migration through enzyme channels. acs.org
Conformational Changes: Enzymes often undergo significant conformational changes upon substrate binding to create a catalytically competent active site. Nanosecond MD studies on other biotin-related enzymes, like biotin carboxylase, have successfully identified the hinge regions of the polypeptide chain responsible for large domain movements upon ATP binding. nih.gov Similar simulations on biotin synthase could reveal how the binding of dethiobiotin and SAM induces structural changes necessary for catalysis.
Enzyme-Intermediate Stability: Once this compound is formed, it must remain tightly bound within the active site while the first set of products (methionine and 5'-deoxyadenosine) exit and a second molecule of SAM enters. ebi.ac.uk MD simulations can assess the stability of the enzyme-intermediate complex, analyzing the network of hydrogen bonds and other non-covalent interactions that prevent the premature release of 9-MDTB.
These simulations bridge the gap between static crystal structures and the dynamic reality of enzyme function, offering critical insights into how the protein architecture facilitates the multi-step synthesis of biotin.
Prediction and Refinement of Spectroscopic Parameters (e.g., Hyperfine Tensors) via Density Functional Theory (DFT)
One of the most powerful synergies between computational and experimental methods in the study of this compound has been in the realm of spectroscopy. The biotin synthase reaction intermediate, where 9-MDTB is associated with the auxiliary iron-sulfur cluster, is a paramagnetic species. This property makes it amenable to techniques like Electron Paramagnetic Resonance (EPR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, which probe the interactions between the unpaired electron spin and nearby magnetic nuclei.
DFT calculations are essential for interpreting these complex spectra. By creating a theoretical model of the active site containing the proposed intermediate, researchers can compute spectroscopic parameters, most notably the hyperfine coupling tensors, and compare them to experimental measurements.
A landmark study utilized this approach by preparing biotin synthase with isotopically labeled this compound. mpg.deuni-muenchen.de
HYSCORE spectra of the reaction intermediate revealed strong cross-peaks, indicating a strong isotropic coupling between the nuclear spin of the label and the paramagnetic [2Fe-2S]+ cluster. mpg.deuni-muenchen.de
The experimentally measured hyperfine coupling constants were then compared to values predicted by DFT calculations. ebi.ac.ukuni-muenchen.de
The excellent agreement between the experimental and calculated values provided compelling evidence for a structural model in which the sulfur atom of this compound is covalently coordinated to one of the iron atoms of the remnant [2Fe-2S]+ cluster. mpg.deuni-muenchen.de
This work was crucial in confirming the chemical nature of the key intermediate and validating the proposed mechanism where the auxiliary cluster itself is the sulfur donor, with 9-MDTB acting as a direct ligand to the cluster before the final ring-closing step. mpg.de
Bioinformatic Analysis of Biotin Synthase Homologs and the Radical SAM Superfamily
Bioinformatics has been fundamental to understanding biotin synthase within the broader context of its evolutionary family. Biotin synthase is a member of the immense Radical SAM (S-adenosyl-L-methionine) superfamily, a group of enzymes initially defined and now continually expanded through bioinformatic techniques like iterative profile searches. nih.govebi.ac.ukacs.org This superfamily now includes over 100,000 homologous enzymes that use a conserved [4Fe-4S] cluster and a CxxxCxxC motif to bind SAM and initiate a vast range of radical-based reactions. acs.orgnih.gov
Bioinformatic analyses focused specifically on biotin synthase (BioB) have uncovered a surprising degree of diversity within this single enzyme family. By compiling thousands of protein sequences annotated as biotin synthase from databases like UniProt and analyzing them with tools such as sequence similarity networks (SSNs), researchers have identified distinct classes of the enzyme. acs.orgacs.org
This analysis has led to the classification of biotin synthases into at least two major types:
Type I BioB: This is the canonical enzyme found in organisms like E. coli. It employs a [4Fe-4S] radical SAM cluster and a separate [2Fe-2S] cluster that is sacrificed to provide the sulfur atom for biotin. acs.org
Type II BioB: Discovered through bioinformatics, this type is prevalent in anaerobic bacteria. Instead of a sacrificial [2Fe-2S] cluster, it utilizes a novel auxiliary [4Fe-5S] cluster, which is proposed to act as the sulfur source. acs.orgacs.org
These bioinformatic discoveries highlight how different evolutionary pressures (e.g., aerobic vs. anaerobic environments) have led to distinct mechanistic solutions for the same challenging chemical transformation. acs.org This approach continues to be vital for identifying new enzyme homologs and predicting their function based on sequence motifs, gene clustering (operons), and structural homology modeling. nih.gov
Table 2: Classification of Biotin Synthase (BioB) Homologs
| BioB Type | Exemplar Organism | Auxiliary Cluster | Sulfur Source | Typical Environment | Discovery Method |
|---|---|---|---|---|---|
| Type I | Escherichia coli | [2Fe-2S] | Sacrificial [2Fe-2S] Cluster | Aerobic / Facultative Anaerobic | Biochemical Characterization |
| Type II | Anaerobic Bacteria | [4Fe-5S] | Proposed ligated sulfide (B99878) in [4Fe-5S] Cluster | Obligate Anaerobic | Bioinformatic Analysis |
Broader Academic Implications and Prospective Research Avenues
Contribution to the Fundamental Understanding of Carbon-Sulfur Bond Formation in Biological Systems
The identification of 9-MDTB as a stable, kinetically competent intermediate in the reaction catalyzed by biotin (B1667282) synthase (BioB) was a pivotal moment in understanding how nature forges C-S bonds at unactivated carbon centers. nih.govacs.orgnih.govrsc.org Biotin synthase, a member of the radical S-adenosylmethionine (SAM) enzyme superfamily, catalyzes the final step in biotin synthesis: the insertion of a sulfur atom into dethiobiotin (B101835) (DTB) to form the characteristic thiophane ring. nih.govwashington.edu
Initial hypotheses debated whether the two C-S bonds were formed in a concerted or stepwise manner. The isolation and characterization of 9-MDTB provided definitive evidence for a stepwise mechanism. nih.govnih.gov The process begins when a 5'-deoxyadenosyl radical, generated from the reductive cleavage of SAM by a [4Fe-4S] cluster, abstracts a hydrogen atom from the C9 position of DTB. acs.orgebi.ac.uk This creates a highly reactive dethiobiotinyl carbon radical. This radical is then quenched by a sulfur atom derived from a [2Fe-2S] cluster within the enzyme, forming the first C-S bond and yielding the 9-MDTB intermediate. nih.govacs.org A second, similar sequence of events at the C6 position completes the thiophane ring, converting 9-MDTB to biotin. acs.org
Elucidation of Iron-Sulfur Cluster Biogenesis, Dynamics, and Dual Role in Radical SAM Enzymes
The study of 9-MDTB's formation has fundamentally altered the view of iron-sulfur (Fe-S) clusters in enzymology. While many Fe-S clusters are known to function as electron carriers, the biotin synthase reaction demonstrated that they can also serve as sacrificial reagents. washington.eduebi.ac.uknih.gov In this system, the enzyme utilizes two distinct Fe-S clusters with non-overlapping roles.
The Catalytic [4Fe-4S] Cluster: This cluster, typical of radical SAM enzymes, operates in its reduced [4Fe-4S]⁺ state to catalyze the one-electron reduction of SAM, generating the 5'-deoxyadenosyl radical necessary to initiate the reaction. nih.govacs.org
The Sacrificial [2Fe-2S] Cluster: Uniquely, a second [2Fe-2S]²⁺ cluster serves as the direct sulfur donor for the reaction. ebi.ac.uknih.gov The formation of 9-MDTB is stoichiometrically coupled with the reductive destruction of this cluster. washington.eduuts.edu.au As the sulfur atom is incorporated into the dethiobiotinyl radical, the cluster is reduced to a paramagnetic [2Fe-2S]⁺ state. washington.edunih.gov
Advanced spectroscopic techniques, such as electron paramagnetic resonance (EPR) and hyperfine sublevel correlation (HYSCORE) spectroscopy, have provided remarkable insights into this process. nih.govacs.org These studies have shown that after the sulfur transfer, the newly formed 9-MDTB intermediate is covalently coordinated as a ligand to the remnant, reduced [2Fe-2S]⁺ cluster. nih.govnih.govacs.org This demonstrates a highly dynamic interplay where the Fe-S cluster is not a static cofactor but an integral, consumable part of the reaction mechanism. This discovery has led to the recognition of a distinct subgroup of radical SAM enzymes that perform "radical sulfur insertion reactions." ebi.ac.uk
Development of Novel Mechanistic Paradigms in Enzymology and Radical Chemistry
The elucidation of the role of 9-MDTB in the biotin synthase pathway established a new mechanistic paradigm in enzymology. The concept of an enzyme using a radical-based mechanism to activate a stable C-H bond and an iron-sulfur cluster as a consumable sulfur source was unprecedented. ebi.ac.uknih.gov This discovery expanded the known chemical repertoire of both radical SAM enzymes and iron-sulfur clusters. nih.gov
This paradigm shift has influenced the study of other complex metalloenzymes. For instance, parallels have been drawn to the radical SAM enzyme HydE, which is involved in the maturation of the [FeFe]-hydrogenase active site. researchgate.net Like biotin synthase, HydE catalyzes a challenging C-S bond formation, and understanding its mechanism benefits from the foundational knowledge gained from the biotin synthase system. researchgate.net The stepwise, radical-mediated oxidative abstraction of sulfide (B99878) from an iron-sulfur cluster, first demonstrated through the study of 9-MDTB, is now considered a potential mechanism in other biological sulfur insertion reactions. nih.govacs.orgnih.gov
Future Directions in Studying Reactive Radical Intermediates and Enzyme-Substrate Interactions
Despite significant progress, many questions surrounding the biotin synthase reaction remain, pointing toward exciting future research avenues. The direct detection and characterization of the transient dethiobiotinyl radical intermediate remain a major challenge due to its extremely short lifetime. uts.edu.au Future studies will likely employ advanced time-resolved spectroscopic methods and computational modeling to capture the electronic and structural properties of this and other reactive intermediates.
Key areas for future investigation include:
The Second Half-Reaction: While the formation of 9-MDTB is well-studied, the mechanism for the second C-S bond formation at C6 is less understood. It involves the dissociation of the first set of products (methionine and 5'-deoxyadenosine), binding of a second SAM molecule, and a second radical-mediated hydrogen abstraction, all while the 9-MDTB intermediate remains bound. nih.govnih.gov
Sulfur Transfer and Cluster Reconstitution: The precise mechanism of how the sulfide is transferred from the [2Fe-2S] cluster to the carbon radical is an area of active research. Furthermore, it is unclear how or if the sacrificial [2Fe-2S] cluster is rebuilt in vivo to allow for multiple turnovers, as purified enzymes typically manage only a single turnover. researchgate.net
Enzyme-Intermediate Interactions: Probing the specific amino acid residues that hold the 9-MDTB intermediate in the active site and position it for the second reaction step will be crucial for a complete mechanistic picture. nih.gov
Potential for Metabolic Engineering and Synthetic Biology Approaches for Biotin Production
The detailed mechanistic understanding of biotin synthesis, including the central role of the 9-MDTB intermediate, opens up new possibilities for metabolic engineering and synthetic biology. Biotin is a high-value vitamin, and developing efficient microbial production platforms is a significant industrial goal.
Knowledge of the pathway's bottlenecks is critical for such endeavors. The fact that the formation of 9-MDTB from dethiobiotin is the rate-limiting step in the final stage of the synthesis suggests that efforts to improve biotin yields could focus on this specific conversion. nih.gov Potential strategies include:
Enzyme Engineering: Modifying biotin synthase (BioB) to increase its catalytic efficiency (kcat) for the first or second half-reaction.
Pathway Optimization: Engineering host strains (like E. coli) to increase the precursor pool of dethiobiotin and ensure a robust supply of SAM.
Improving Sulfur Donation: Developing strategies to enhance the regeneration of the sacrificial [2Fe-2S] cluster or engineering an alternative, more efficient sulfur-donating system for the enzyme.
By leveraging the fundamental knowledge gained from studying 9-mercaptodethiobiotin, synthetic biologists can design more rational and effective strategies to create microbial cell factories for the overproduction of biotin.
Research Findings on this compound
| Finding | Description | Significance | Key References |
| Intermediate Status | 9-MDTB is a kinetically competent and tightly-bound intermediate in the biotin synthase reaction, not an aborted side-product. | Confirmed a stepwise mechanism for thiophane ring formation. | nih.gov, acs.org, nih.gov |
| Rate-Limiting Step | The first half-reaction, forming the C9-S bond of 9-MDTB from dethiobiotin, is the rate-limiting step in the overall synthesis of biotin. | Identifies a key bottleneck for potential metabolic engineering efforts. | nih.gov |
| Fe-S Cluster as Sulfur Source | The sulfur atom incorporated into 9-MDTB originates from the sacrificial [2Fe-2S] cluster of biotin synthase. | Established a new role for iron-sulfur clusters as consumable reagents. | washington.edu, uts.edu.au, ebi.ac.uk |
| Cluster Reduction | Formation of 9-MDTB is accompanied by the stoichiometric reduction of the [2Fe-2S]2+ cluster to a paramagnetic [2Fe-2S]+ state. | Provided direct evidence for the coupled redox chemistry of sulfur insertion. | washington.edu, uts.edu.au |
| Covalent Ligation | Spectroscopic data (HYSCORE) shows that 9-MDTB is covalently coordinated to the remnant [2Fe-2S]+ cluster after the initial sulfur transfer. | Revealed the dynamic nature of the enzyme-intermediate complex. | nih.gov, acs.org, nih.gov |
| Substrate Competence | Synthetically produced 9-MDTB can act as a substrate for biotin synthase to produce biotin. | Provided further evidence that it is a true on-pathway intermediate. | rsc.org |
Q & A
What is the role of 9-mercaptodethiobiotin (MDTB) in the enzymatic synthesis of biotin, and how was its intermediacy confirmed?
MDTB is a catalytic intermediate formed during the stepwise sulfur insertion into dethiobiotin (DTB) by biotin synthase (BioB), a radical S-adenosylmethionine (AdoMet) enzyme. BioB abstracts hydrogen atoms from DTB’s C9 and C6 positions via 5′-deoxyadenosyl radicals, enabling sequential C–S bond formation. MDTB’s intermediacy was confirmed via liquid chromatography-mass spectrometry (LCMS) under substoichiometric AdoMet conditions, where MDTB accumulation reached ~10% of total enzyme concentration . Discrepancies between DTB consumption and biotin production further supported its transient role .
Key methodological insights:
- Use of LCMS to detect MDTB during enzyme turnover .
- Isotopic labeling (e.g., with ) to track sulfur incorporation from the [2Fe-2S] cluster .
- Stoichiometric analysis of AdoMet consumption (2 equivalents per biotin molecule) .
How do electron paramagnetic resonance (EPR) and HYSCORE spectroscopy elucidate the interaction between MDTB and the [2Fe-2S] cluster?
EPR spectroscopy revealed that MDTB formation correlates with reduction of the enzyme’s [2Fe-2S] cluster to a paramagnetic [2Fe-2S] state, observed as overlapping orthorhombic spin systems (-values: 1.9947–2.0079) . Hyperfine sublevel correlation (HYSCORE) spectroscopy detected strong isotropic coupling between MDTB’s sulfur and the cluster’s iron nuclei, confirming covalent coordination of MDTB to the cluster .
Key methodological insights:
- EPR conditions: 9.3–9.4 GHz microwave frequency, 10–20 K temperature, and 10 mW power .
- HYSCORE parameters: τ = 132–136 ns, ns, and isotopic labeling (e.g., -arginine) to resolve ligand environments .
What experimental challenges arise in stabilizing and quantifying MDTB during turnover studies?
MDTB is transient and tightly enzyme-bound, complicating direct detection. Substoichiometric AdoMet concentrations increase MDTB accumulation but reduce reaction rates due to competing AdoMet dissociation/rebinding kinetics . Mutant enzymes (e.g., Asn153Ser BioB) enhance MDTB retention by perturbing active-site dynamics .
Key methodological insights:
- Optimize AdoMet:BioB ratios (e.g., 4:1) to balance intermediate yield and turnover efficiency .
- Use rapid-freeze quench EPR to capture short-lived paramagnetic states .
- Employ MALDI-MS for sensitive detection of enzyme-bound intermediates .
How do discrepancies in MDTB quantification (e.g., spin concentration vs. LCMS data) inform mechanistic models?
EPR spin quantitation of the [2Fe-2S] cluster (~60% of MDTB concentration) initially suggested partial cluster reduction . However, LCMS data showed MDTB at ~10% enzyme levels, implying incomplete coupling between sulfur transfer and cluster reduction. These discrepancies support a stepwise mechanism where cluster oxidation/reduction cycles mediate sulfur transfer .
Key methodological insights:
- Cross-validate EPR spin quantitation with Cu-EDTA standards .
- Calibrate LCMS using synthetic MDTB standards to address extinction coefficient uncertainties .
What structural insights into MDTB-enzyme interactions have been derived from isotopic labeling and mutagenesis?
- and -labeling studies demonstrated that MDTB’s thiol group coordinates to the [2Fe-2S] cluster via a μ-sulfide bridge, as evidenced by HYSCORE hyperfine coupling constants ( MHz) . Mutagenesis of residues like Asn153 disrupted MDTB retention, highlighting its role in stabilizing the intermediate .
Key methodological insights:
- Site-directed mutagenesis to probe active-site residues .
- Isotopic enrichment (e.g., ) to resolve Fe–S bonding modes .
How do kinetic isotope effects (KIEs) and radical quenching experiments validate the proposed radical-mediated mechanism?
Deuterium KIEs () at DTB’s C9 and C6 positions confirmed hydrogen abstraction as the rate-limiting step . Radical quenching with spin traps (e.g., nitrosobenzene) suppressed MDTB formation, directly linking 5′-deoxyadenosyl radicals to sulfur insertion .
Key methodological insights:
- Deuterated DTB analogs for KIE measurements .
- Pulse-EPR to detect transient radical species .
What unresolved questions remain about the sulfur source and cluster dynamics during MDTB formation?
While the [2Fe-2S] cluster is the primary sulfur donor, cluster degradation during turnover raises questions about in vivo sulfur replenishment . Conflicting evidence exists on whether exogenous sulfide can rescue activity .
Key methodological insights:
- Mössbauer spectroscopy to track cluster oxidation states .
- In vivo sulfur supplementation assays .
How can computational modeling complement experimental studies of MDTB-mediated catalysis?
Density functional theory (DFT) simulations have modeled the [2Fe-2S] cluster’s redox flexibility and MDTB’s binding orientation, predicting energetically favorable sulfur transfer pathways .
Key methodological insights:
- QM/MM simulations to map radical propagation steps .
- Molecular docking to predict MDTB-enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
